molecular formula C18H21ClN4OS B12706204 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylthio)-1-piperidinyl)-, monohydrochloride CAS No. 122113-37-5

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylthio)-1-piperidinyl)-, monohydrochloride

Cat. No.: B12706204
CAS No.: 122113-37-5
M. Wt: 376.9 g/mol
InChI Key: VPBUYWWUARWQLF-UHFFFAOYSA-N
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Description

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylthio)-1-piperidinyl)-, monohydrochloride is a complex organic compound with a unique structure that combines pyrrolo and pyrimidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylthio)-1-piperidinyl)-, monohydrochloride involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylthio)-1-piperidinyl)-, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylthio)-1-piperidinyl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylthio)-1-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylthio)-1-piperidinyl)-, monohydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of pyrrolo and pyrimidinone rings, and the presence of the phenylthio and piperidinyl groups.

Properties

CAS No.

122113-37-5

Molecular Formula

C18H21ClN4OS

Molecular Weight

376.9 g/mol

IUPAC Name

7-methyl-2-(4-phenylsulfanylpiperidin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C18H20N4OS.ClH/c1-21-16(23)11-13-12-19-18(20-17(13)21)22-9-7-15(8-10-22)24-14-5-3-2-4-6-14;/h2-6,12,15H,7-11H2,1H3;1H

InChI Key

VPBUYWWUARWQLF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=CN=C(N=C21)N3CCC(CC3)SC4=CC=CC=C4.Cl

Origin of Product

United States

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